1-Isopropylpiperazin-2-one
Overview
Description
1-Isopropylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O It is a derivative of piperazine, where one of the nitrogen atoms is substituted with an isopropyl group and the other nitrogen is part of a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring-opening of aziridines under the action of N-nucleophiles can also yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed cyclization reactions. These reactions are efficient and can be scaled up for large-scale production. The use of eco-friendly and cost-effective solvents, such as piperazine itself, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Isopropylpiperazin-2-ol.
Substitution: Various N-substituted piperazinones depending on the reagents used.
Scientific Research Applications
1-Isopropylpiperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
1-Isopropylpiperazin-2-one can be compared with other piperazine derivatives such as:
- 1-Ethylpiperazin-2-one
- 1-Butylpiperazin-2-one
- 1-Cyclopentylpiperazin-2-one
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other piperazine derivatives, the isopropyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
- 1-Ethylpiperazin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
- 1-Butylpiperazin-2-one: Contains a butyl group, leading to different steric and electronic properties.
- 1-Cyclopentylpiperazin-2-one: Features a cyclopentyl group, which affects its chemical behavior and potential applications .
Properties
IUPAC Name |
1-propan-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWBBMSQWUPYOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567653 | |
Record name | 1-(Propan-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-10-2 | |
Record name | 1-(Propan-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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